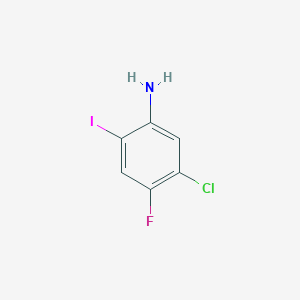

5-Chloro-4-fluoro-2-iodoaniline

Description

Properties

IUPAC Name |

5-chloro-4-fluoro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKFGFUTNPBWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294013 | |

| Record name | 5-Chloro-4-fluoro-2-iodobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852569-38-1 | |

| Record name | 5-Chloro-4-fluoro-2-iodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852569-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-fluoro-2-iodobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-4-fluoro-2-iodoaniline chemical properties

An In-depth Technical Guide to 5-Chloro-4-fluoro-2-iodoaniline: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a halogenated aniline derivative that has emerged as a significant building block in the landscape of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms (Chlorine, Fluorine, and Iodine) and an amino group on a benzene ring, provides a versatile platform for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the discovery of targeted therapeutics.

The strategic placement of the substituents allows for remarkable regioselectivity in chemical transformations. The iodine atom, in particular, serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the chlorine and fluorine atoms modulate the electronic properties and metabolic stability of derivative compounds.[1] The aniline moiety itself is a common pharmacophore in numerous FDA-approved drugs, particularly in the class of kinase inhibitors, where it often forms critical hydrogen bond interactions within the ATP-binding pocket of the target enzyme.[2] This document will delve into the causality behind experimental choices and provide field-proven insights into harnessing the potential of this valuable synthetic intermediate.

Section 1: Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 852569-38-1 | [3][4] |

| Molecular Formula | C₆H₄ClFIN | [3][5] |

| Molecular Weight | 271.46 g/mol | [3][5] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage | 2-8°C, Keep in dark place, sealed in dry | [3] |

| InChI Key | RTKFGFUTNPBWIA-UHFFFAOYSA-N | [3] |

Molecular Structure

The structure of this compound is foundational to its reactivity. The positions of the substituents create a unique electronic and steric environment.

Caption: Figure 1: Structure of this compound

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. Each signal would appear as a doublet of doublets due to coupling with the adjacent fluorine atom and meta-coupling with the other proton. The amine (-NH₂) protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, appearing as a doublet of doublets due to coupling with the two ortho protons.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 271, corresponding to the molecular weight. The isotopic pattern would be characteristic of a molecule containing one chlorine atom (M+2 peak with ~33% the intensity of the M+ peak).

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic N-H stretching bands for the primary amine group (typically around 3300-3500 cm⁻¹), C-N stretching, and various C-H and C-C aromatic vibrations. Absorptions corresponding to C-X (halogen) bonds would be observed in the fingerprint region.

Section 2: Synthesis and Reactivity

Proposed Synthesis Workflow

A plausible and efficient synthesis of this compound involves a two-step process starting from the commercially available 5-Chloro-4-fluoro-2-nitroaniline (CAS 104222-34-6).[9][10] This approach first introduces the iodine via a Sandmeyer-type reaction, followed by the reduction of the nitro group to the target aniline.

Caption: Figure 2: Proposed Synthetic Pathway

General Experimental Protocol: Synthesis

Objective: To synthesize this compound from 5-Chloro-4-fluoro-2-nitroaniline.

Pillar of Trustworthiness: This protocol incorporates standard, well-established organic chemistry transformations (diazotization, Sandmeyer iodination, and nitro group reduction) that are highly reproducible.[11]

Step 1: Diazotization and Iodination of 5-Chloro-4-fluoro-2-nitroaniline

-

Suspend 5-Chloro-4-fluoro-2-nitroaniline in an aqueous acidic solution (e.g., sulfuric acid) and cool the mixture to 0-5°C in an ice bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C. The progress of the diazotization can be monitored using starch-iodide paper.

-

Once the diazotization is complete, slowly add a solution of potassium iodide (KI) in water to the cold diazonium salt solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. The formation of a precipitate (1-Chloro-2-fluoro-5-iodo-4-nitrobenzene) indicates product formation.

-

Collect the solid product by filtration, wash with cold water and sodium thiosulfate solution (to remove excess iodine), and dry under vacuum.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene from Step 1 in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder (Fe) with a catalytic amount of acetic acid, or tin(II) chloride (SnCl₂) in concentrated HCl.[11]

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and filter off the solid catalyst (e.g., iron salts).

-

Neutralize the filtrate with a base (e.g., NaOH or NaHCO₃) and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by column chromatography or recrystallization to yield the final product.

Chemical Reactivity

The utility of this compound stems from the differential reactivity of its functional groups.

Caption: Figure 3: Reactivity Hotspots

-

Iodine (Position 2): This is the most reactive site for transformations. As an excellent leaving group, it readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.[1] This regioselectivity is a key advantage in synthetic design.

-

Amine (Position 1): The amino group can be readily acylated, alkylated, or converted into other functional groups via diazotization, providing a secondary site for molecular elaboration.

-

Chlorine (Position 5): The chlorine atom is significantly less reactive in cross-coupling reactions compared to iodine, allowing for selective functionalization at the 2-position. It can, however, participate in nucleophilic aromatic substitution (SₙAr) reactions under more forcing conditions.

-

Fluorine (Position 4): The fluorine atom is generally unreactive under typical cross-coupling or SₙAr conditions. Its primary role is electronic modulation, as its strong electron-withdrawing nature influences the acidity of the amine and the reactivity of the ring. It is also often incorporated into drug candidates to improve metabolic stability and binding affinity.

Section 3: Applications in Drug Discovery

Halogenated compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[12][13] this compound is a prime example of a building block designed for modern drug discovery campaigns, particularly in oncology.

Scaffold for Kinase Inhibitors

The aniline scaffold is a privileged structure in the design of kinase inhibitors. Dysregulation of protein kinases is a hallmark of many cancers, making them a major therapeutic target.[2] This building block can serve as the starting point for inhibitors that target critical signaling pathways, such as the MAPK/ERK pathway.

Caption: Figure 4: Simplified MAPK/ERK Pathway Intervention

Expert Insight: In the synthesis of a hypothetical RAF inhibitor, the iodo group of this compound would likely be replaced via a Suzuki coupling to introduce a core heterocyclic system. The aniline nitrogen would then be functionalized, for example, by forming an amide bond with another fragment designed to occupy a different part of the ATP-binding pocket. The chloro and fluoro groups would serve to optimize potency, selectivity, and pharmacokinetic properties.

Section 4: Safety and Handling

Proper handling of this compound is essential due to its hazardous properties.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Eye Irritation | H319 | Causes serious eye irritation | [3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [3] |

| Pictogram | GHS07 | Exclamation Mark | [3] |

Protocol: Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Lab Coat: A standard laboratory coat is required.

-

-

Handling: Avoid creating dust. Use appropriate tools (spatulas) for transfer. Wash hands thoroughly after handling.[14]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[14][15]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[16][17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[16]

-

-

Disposal: Dispose of waste material and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.

Section 5: Quality Control and Analysis

Ensuring the purity of starting materials is a cornerstone of reproducible research.

Protocol: Purity Assessment by HPLC

Objective: To determine the purity of a sample of this compound.

-

System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical gradient might run from 30% to 95% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL. Dilute as necessary.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity, particularly the chemoselective functionalization of the iodo group, provides a reliable and efficient route to novel and complex molecules. For scientists engaged in the synthesis of targeted therapies, especially kinase inhibitors, this compound offers a strategic starting point for building libraries and optimizing lead candidates. A thorough understanding of its properties, safe handling procedures, and synthetic potential is paramount to leveraging its full capabilities in advancing pharmaceutical research.

References

-

AOBChem. (n.d.). 5-chloro-2-fluoro-4-iodoaniline. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Ochilov, Sh. E. U., et al. (2024). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. CyberLeninka. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Reactivity of 5-Chloro-2-Iodoaniline: A Chemist's Guide. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-fluoro-2-iodoaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-iodoaniline. Retrieved from [Link]

-

NIST. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

Drugfuture. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 5-Chloro-2-Iodoaniline in Advancing Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 852569-38-1 [sigmaaldrich.cn]

- 4. rndmate.com [rndmate.com]

- 5. GSRS [precision.fda.gov]

- 6. rsc.org [rsc.org]

- 7. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Fluoro-4-iodoaniline(29632-74-4) 1H NMR [m.chemicalbook.com]

- 9. 5-Chloro-4-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 517835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Chloro-4-fluoro-2-nitroaniline [webbook.nist.gov]

- 11. 5-CHLORO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to 5-Chloro-4-fluoro-2-iodoaniline: A Strategic Building Block for Advanced Pharmaceutical Scaffolds

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-4-fluoro-2-iodoaniline, CAS Number 852569-38-1, a halogenated aniline derivative of significant interest to the pharmaceutical and drug discovery sectors. While direct literature on this specific compound is emerging, its structural motifs are present in a variety of potent kinase inhibitors and other advanced therapeutic agents. This document consolidates available data, proposes robust synthetic and analytical methodologies based on established chemical principles for analogous structures, and explores the compound's potential applications in medicinal chemistry. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their research and development pipelines.

Introduction: The Strategic Value of Polysubstituted Anilines in Drug Discovery

Polysubstituted anilines are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs. The strategic placement of various substituents on the aniline ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. Halogen atoms, in particular, play a crucial role in modulating these properties. Chlorine and fluorine substituents are known to enhance metabolic stability and binding interactions, while the iodine atom provides a versatile handle for further synthetic elaboration through cross-coupling reactions.[1][2]

This compound combines these features in a unique arrangement, making it a highly valuable, albeit under-documented, building block for the synthesis of complex pharmaceutical intermediates. The ortho-iodo group is particularly reactive towards palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at a late stage in a synthetic sequence. This guide will illuminate the path to synthesizing, purifying, and utilizing this promising intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and for ensuring laboratory safety.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 852569-38-1 | [3] |

| Molecular Formula | C₆H₄ClFIN | [3] |

| Molecular Weight | 271.46 g/mol | [4] |

| Appearance | Solid | [3] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [3] |

| InChI Key | RTKFGFUTNPBWIA-UHFFFAOYSA-N | [3] |

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely available, the following data are predicted based on the analysis of structurally related compounds and established spectroscopic principles.[5][6][7][8][9][10][11][12][13][14]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show two signals in the aromatic region. The proton at C6 (ortho to the amino group) would likely appear as a doublet, while the proton at C3 (ortho to the chloro and fluoro groups) would appear as a doublet with coupling to the fluorine atom. The amine protons would present as a broad singlet.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the inductive and mesomeric effects of the four different substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

2.2.2. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z 271, with a characteristic M+2 peak at m/z 273 with approximately one-third the intensity of the M+ peak, indicative of the single chlorine atom.[7][10][15] Common fragmentation pathways for halogenated anilines include the loss of the iodine atom and subsequent fragmentation of the aniline ring.[7]

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.[6][8][9]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (primary amine) | 3300-3500 (two bands) |

| C-H Stretch (aromatic) | 3000-3100 |

| N-H Bend (primary amine) | 1580-1650 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-N Stretch (aromatic amine) | 1250-1335 |

| C-F Stretch | 1000-1400 |

| C-Cl Stretch | 600-800 |

| C-I Stretch | 500-600 |

Synthesis and Purification

A robust and scalable synthesis of this compound is crucial for its application in drug discovery. While a specific protocol for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of related haloanilines. The proposed synthesis involves a two-step process starting from the commercially available 4-chloro-3-fluoroaniline.

Proposed Synthetic Pathway

The most logical approach to synthesize this compound is through the regioselective ortho-iodination of 4-chloro-3-fluoroaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the chlorine atom, iodination is expected to occur at one of the ortho positions. The position ortho to the amino group and meta to the fluorine and chlorine is the most likely site of iodination due to steric and electronic factors.

Sources

- 1. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. wikieducator.org [wikieducator.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cyberleninka.ru [cyberleninka.ru]

- 12. 2-Fluoro-4-iodoaniline(29632-74-4) 1H NMR spectrum [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 4-Iodoaniline(540-37-4) 1H NMR [m.chemicalbook.com]

- 15. Mass chart Fragmentation | PDF [slideshare.net]

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-fluoro-2-iodoaniline

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic methodology for the preparation of 5-chloro-4-fluoro-2-iodoaniline, a key intermediate in the development of advanced pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic considerations for regioselective iodination, provide a detailed step-by-step experimental protocol, and discuss the mechanistic underpinnings of the chosen synthetic route. The guide emphasizes safety, efficiency, and validation of the described procedures to ensure reproducibility and high-purity outcomes.

Introduction: The Significance of this compound

This compound is a highly functionalized aniline derivative that serves as a critical building block in medicinal chemistry. The unique arrangement of its substituents—a chloro, a fluoro, an iodo, and an amino group—on the benzene ring offers multiple points for diversification, making it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The presence of the iodo group is particularly advantageous, as it allows for a variety of subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce further molecular complexity.

The strategic challenge in synthesizing this molecule lies in the precise control of regioselectivity during the introduction of the iodine atom onto the 4-chloro-3-fluoroaniline backbone. The directing effects of the existing substituents must be carefully considered to achieve the desired 2-iodo isomer. This guide will focus on a primary synthetic route involving electrophilic iodination, a reliable and scalable method for this transformation.

Strategic Approach: Electrophilic Iodination of 4-Chloro-3-fluoroaniline

The synthesis of this compound commences with the commercially available starting material, 4-chloro-3-fluoroaniline. The core of the synthetic strategy is the direct iodination of this substrate. The amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution. The chloro and fluoro substituents are deactivating but also ortho-, para-directing.

The interplay of these directing effects is crucial for the regiochemical outcome of the iodination. The amino group's strong activating and directing influence is expected to dominate, favoring substitution at the positions ortho and para to it. The para position is blocked by the chloro group, leaving the two ortho positions (C2 and C6) as the most likely sites for iodination. Steric hindrance from the adjacent fluoro group at C3 may slightly disfavor substitution at C2, but the electronic activation from the amino group at C1 is the overriding factor, making the C2 position the primary site of electrophilic attack.

Several reagents can be employed for electrophilic iodination.[1][2][3][4] A common and effective method involves the use of molecular iodine (I₂) in the presence of a mild base or an oxidizing agent to generate the electrophilic iodine species.[2][3]

The proposed synthetic pathway is illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Chloro-3-fluoroaniline | >98% | Commercially Available |

| Iodine (I₂) | ACS Reagent Grade | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Commercially Available |

| Ethanol (EtOH) | Anhydrous | Commercially Available |

| Deionized Water (H₂O) | ||

| Dichloromethane (DCM) | ACS Reagent Grade | Commercially Available |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent Grade | Commercially Available |

| Brine (saturated NaCl solution) | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-fluoroaniline (5.0 g, 34.3 mmol).

-

Solvent Addition: Add ethanol (75 mL) and deionized water (25 mL) to the flask. Stir the mixture at room temperature until the aniline is fully dissolved.

-

Addition of Base: Add sodium bicarbonate (5.76 g, 68.6 mmol) to the solution. The sodium bicarbonate acts as a mild base to neutralize the HI formed during the reaction, driving the equilibrium towards the products.

-

Addition of Iodine: In a separate beaker, dissolve iodine (9.58 g, 37.7 mmol) in ethanol (50 mL). Add this iodine solution dropwise to the reaction mixture over 30 minutes at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 mixture of hexanes and ethyl acetate as the eluent. The starting material and product should have distinct Rf values.

-

Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A saturated aqueous solution of sodium thiosulfate is then added portion-wise until the dark color of the excess iodine is discharged, resulting in a pale yellow solution.

-

Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Add dichloromethane (100 mL) and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (50 mL each).

-

Workup - Washing: Combine the organic extracts and wash with deionized water (2 x 100 mL) and then with brine (100 mL).

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).

-

Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a solid. Determine the yield and characterize the product.

Mechanistic Insights

The electrophilic iodination of 4-chloro-3-fluoroaniline proceeds via a classic electrophilic aromatic substitution mechanism.

Sources

Foreword: The Strategic Advantage of Polysubstituted Anilines in Modern Synthesis

<Technical Guide: 5-Chloro-4-fluoro-2-iodoaniline >

A Comprehensive Analysis for Chemical Researchers and Pharmaceutical Development Professionals

In the landscape of contemporary organic and medicinal chemistry, halogenated anilines stand out as exceptionally versatile synthetic intermediates. The strategic placement of multiple, distinct halogen atoms onto an aniline scaffold, as exemplified by this compound, provides a powerful and nuanced tool for the construction of complex molecular architectures. This guide offers an in-depth exploration of this specific compound, designed to equip researchers and drug development professionals with the critical knowledge to leverage its unique reactivity in their synthetic endeavors.

Core Molecular Profile

This compound is a trifunctionalized aniline derivative. Its utility is rooted in the distinct electronic and steric properties conferred by the chloro, fluoro, and iodo substituents, which allows for highly selective chemical transformations.

Table 1: Key Chemical and Physical Properties

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 852569-38-1 |

| Molecular Formula | C₆H₄ClFIN[1][2] |

| Molecular Weight | 271.46 g/mol |

| Appearance | Solid |

| Storage Temperature | 2-8°C, sealed in dry, dark conditions |

Spectroscopic Signature for Structural Verification

Accurate structural confirmation is paramount. The following spectroscopic data are characteristic of this compound.

-

¹H NMR: The proton nuclear magnetic resonance spectrum will exhibit distinct signals for the aromatic protons, with coupling patterns influenced by the adjacent fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show six unique aromatic carbon signals. The carbons bonded to halogens will have characteristic chemical shifts, and the carbon attached to fluorine will show a distinct C-F coupling constant.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum confirms the presence of the single fluorine atom.

-

Mass Spectrometry: The mass spectrum will display a molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern for chlorine.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine, aromatic C-H stretches, and carbon-halogen bond vibrations.

Synthesis: A Practical and Regioselective Approach

The synthesis of this compound is typically achieved through the electrophilic iodination of a suitable aniline precursor. The following protocol outlines a common and effective method.

Synthetic Workflow

Caption: A typical synthetic route to this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: Dissolve 4-chloro-3-fluoroaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Iodination: Cool the solution to 0–5 °C. Add a solution of iodine monochloride in glacial acetic acid dropwise, maintaining a low temperature.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Neutralization and Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Strategic Synthetic Applications

The synthetic power of this compound lies in the differential reactivity of its functional groups, enabling a hierarchical approach to molecular elaboration.

-

Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the most reactive site for cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[3] This allows for the selective introduction of a wide variety of substituents at the 2-position. The iodine's higher reactivity compared to chlorine in oxidative addition steps of catalytic cycles is a key advantage for regioselectivity.[3]

-

Amine Group Transformations: The primary amino group can undergo standard chemical modifications, including acylation, alkylation, and diazotization, opening pathways to a diverse range of derivatives.[3]

-

Nucleophilic Aromatic Substitution (SₙAr): While the chloro and fluoro groups are generally less reactive towards SₙAr, they can be targeted under more forcing conditions, offering further avenues for functionalization after the more reactive sites have been addressed.

Logical Flow for Stepwise Functionalization

Sources

A Comprehensive Technical Guide to 5-Chloro-4-fluoro-2-iodoaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-4-fluoro-2-iodoaniline is a trifunctionalized aromatic amine that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms and a primary amine on a benzene scaffold, provides multiple reactive sites for orthogonal chemical modifications. This guide offers an in-depth analysis of its chemical identity, physicochemical properties, a proposed synthetic pathway with mechanistic considerations, and its strategic applications, particularly in the realm of pharmaceutical development. The strategic placement of iodo, chloro, and fluoro substituents allows for precise manipulation in cross-coupling reactions and for fine-tuning the electronic and metabolic properties of target molecules, making it an indispensable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).

Part 1: Core Chemical Identity and Nomenclature

The systematic naming and structural representation of a chemical entity are foundational to its scientific study. This compound is identified by a precise arrangement of substituents on an aniline core.

IUPAC Name: this compound. An alternative, equally valid systematic name is 5-chloro-4-fluoro-2-iodobenzenamine.[1]

The numbering of the aniline ring is determined by prioritizing the amine group at the C1 position. The substituents are then numbered to give them the lowest possible locants, leading to the iodine at C2, fluorine at C4, and chlorine at C5.

Key Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are used.

| Identifier | Value | Source |

| CAS Number | 852569-38-1 | [2][3] |

| Molecular Formula | C₆H₄ClFIN | [4] |

| Molecular Weight | 271.46 g/mol | [2][4] |

| InChI | 1S/C6H4ClFIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |

| InChIKey | RTKFGFUTNPBWIA-UHFFFAOYSA-N |

Part 2: Physicochemical Properties and Safety Profile

Understanding the physical characteristics and handling requirements is critical for laboratory application.

Physicochemical Data

| Property | Value | Notes |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C, Sealed in dry, dark place |

GHS Hazard and Safety Information

As a halogenated aniline, this compound requires careful handling. The following GHS classification provides a summary of its potential hazards.

| GHS Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This information is representative. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Part 3: Proposed Synthesis and Mechanistic Rationale

While specific proprietary syntheses may vary, a logical and scalable synthetic route can be devised from commercially available precursors based on established organohalogen chemistry. A plausible multi-step synthesis starting from 4-chloro-2-fluoroaniline is outlined below. This approach is designed to install the substituents in a controlled manner, leveraging the directing effects of the existing groups.

Retrosynthetic Analysis and Proposed Workflow

The key transformations involve the introduction of an iodine atom ortho to the amine and a subsequent functional group manipulation. A common strategy for such an iodination is electrophilic substitution.

Sources

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-fluoro-2-iodoaniline

Introduction: The Strategic Importance of 5-Chloro-4-fluoro-2-iodoaniline

This compound is a highly functionalized aniline derivative that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chloro, fluoro, and iodo groups, offers multiple reactive sites for diverse chemical transformations. This makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of these halogens allows for selective reactions, such as cross-coupling, nucleophilic substitution, and diazotization, enabling the construction of intricate molecular architectures. This guide provides a comprehensive overview of the synthetic pathways to this compound, focusing on the selection of starting materials and the rationale behind the experimental methodologies.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available precursors. The primary disconnection strategies focus on the introduction of the iodo and amino functionalities, as the chloro and fluoro substituents are often present in the initial starting material.

Caption: Retrosynthetic analysis of this compound.

The most direct retrosynthetic pathway identifies 4-chloro-3-fluoroaniline as a key precursor. This commercially available starting material possesses the required chloro and fluoro substitution pattern. The synthesis then simplifies to the regioselective iodination of this aniline derivative. An alternative route involves the reduction of a nitro group, suggesting 4-chloro-3-fluoronitrobenzene as another potential starting point.

Synthetic Pathways from Commercially Available Starting Materials

The synthesis of this compound can be achieved through several routes, primarily depending on the chosen starting material and the desired scale of production. The most common and practical approach involves the direct iodination of 4-chloro-3-fluoroaniline.

Pathway 1: Direct Iodination of 4-Chloro-3-fluoroaniline

This is the most straightforward and widely employed method for the synthesis of this compound. The key challenge in this approach is achieving regioselectivity, as the aniline ring is activated towards electrophilic substitution at multiple positions.

Reaction Scheme:

Caption: Direct iodination of 4-chloro-3-fluoroaniline.

Experimental Protocol:

A common procedure for the direct iodination of anilines involves the use of an electrophilic iodine source.[1][2][3] N-Iodosuccinimide (NIS) is a preferred reagent due to its mild nature and high selectivity.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-chloro-3-fluoroaniline (1 equivalent) in a suitable aprotic solvent, such as acetonitrile or dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice bath to control the exothermicity of the reaction.

-

Reagent Addition: Add N-Iodosuccinimide (1.0-1.2 equivalents) portion-wise to the stirred solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents like acetonitrile or DCM are chosen to avoid side reactions with the electrophilic iodinating agent.

-

Temperature: The initial cooling to 0°C helps to control the reaction rate and minimize the formation of di-iodinated byproducts.

-

NIS: N-Iodosuccinimide is a reliable source of electrophilic iodine (I+) and is often more selective than using molecular iodine (I₂) with an oxidizing agent.[1][2][3]

-

Quenching: Sodium thiosulfate is a standard quenching agent that effectively reduces excess iodine to iodide, simplifying the workup procedure.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 4-Chloro-3-fluoroaniline |

| Iodinating Agent | N-Iodosuccinimide (NIS) |

| Solvent | Acetonitrile |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

| Purity (after chromatography) | >98% |

Pathway 2: Sandmeyer Reaction of 4-Chloro-3-fluoroaniline

An alternative, though less direct, route involves the Sandmeyer reaction. This classic transformation in aromatic chemistry allows for the introduction of an iodo group via a diazonium salt intermediate.

Reaction Scheme:

Caption: Synthesis via the Sandmeyer reaction.

Experimental Protocol:

The Sandmeyer reaction is a two-step process involving diazotization followed by nucleophilic substitution with iodide.

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 4-chloro-3-fluoroaniline (1 equivalent) in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.1 equivalents) dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (KI) (1.2-1.5 equivalents) in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Follow the quenching, extraction, washing, drying, and purification steps as described in Pathway 1.

-

Causality Behind Experimental Choices:

-

Low Temperature: The diazotization step must be performed at low temperatures (0-5°C) because diazonium salts are unstable and can decompose at higher temperatures.

-

Strong Acid: A strong acid is required to protonate the amino group, making it susceptible to reaction with nitrous acid (formed in situ from NaNO₂ and acid).

-

Potassium Iodide: KI serves as the source of the iodide nucleophile, which displaces the dinitrogen gas from the diazonium salt.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 4-Chloro-3-fluoroaniline |

| Reagents | NaNO₂, HCl, KI |

| Solvent | Water |

| Reaction Temperature | 0-5°C to Room Temperature |

| Reaction Time | 2-3 hours |

| Typical Yield | 65-75% |

| Purity (after chromatography) | >97% |

Comparative Analysis of Synthetic Routes

| Feature | Pathway 1: Direct Iodination | Pathway 2: Sandmeyer Reaction |

| Starting Material | 4-Chloro-3-fluoroaniline | 4-Chloro-3-fluoroaniline |

| Number of Steps | 1 | 2 (in situ) |

| Reagents | N-Iodosuccinimide, Acetonitrile | NaNO₂, HCl, KI |

| Reaction Conditions | Mild (0°C to RT) | Requires strict temperature control (0-5°C) |

| Yield | Higher (80-90%) | Lower (65-75%) |

| Scalability | Readily scalable | Scalability can be challenging due to the instability of the diazonium intermediate and gas evolution. |

| Safety Considerations | NIS is a stable solid. | Diazonium salts can be explosive if isolated. NaNO₂ is toxic. |

| Cost-Effectiveness | Can be more expensive due to the cost of NIS. | Generally more cost-effective as reagents are inexpensive bulk chemicals. |

Expert Insight: For laboratory-scale synthesis where high yield and simplicity are paramount, Pathway 1 (Direct Iodination) is the preferred method. For larger-scale industrial production where cost is a major driver, Pathway 2 (Sandmeyer Reaction) may be considered, provided that appropriate engineering controls are in place to manage the safety risks associated with the diazonium salt.

Safety, Handling, and Storage

-

This compound: This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as harmful if swallowed and may cause skin and eye irritation. Store in a cool, dry, and dark place in a tightly sealed container.

-

4-Chloro-3-fluoroaniline: This starting material is toxic and an irritant. Handle with the same precautions as the final product.[4][5]

-

N-Iodosuccinimide (NIS): NIS is an oxidizing agent and an irritant. Avoid contact with skin and eyes.

-

Sodium Nitrite (NaNO₂): Sodium nitrite is toxic and an oxidizer. Handle with care and avoid contact with combustible materials.

-

Acids (HCl, H₂SO₄): These are corrosive and should be handled with extreme care, using appropriate PPE.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct iodination of commercially available 4-chloro-3-fluoroaniline using N-Iodosuccinimide. This method offers high yields, mild reaction conditions, and operational simplicity, making it the method of choice for most research and development applications. The Sandmeyer reaction provides a viable, cost-effective alternative, particularly for large-scale synthesis, but requires more stringent control over reaction parameters and careful consideration of safety protocols. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, cost constraints, and available equipment and expertise.

References

- Le, G. T., et al. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 67(39), 7461-7469.

-

PubMed. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from [Link]

-

U.S. National Library of Medicine. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from [Link]

Sources

- 1. xray.uky.edu [xray.uky.edu]

- 2. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. 4-Chloro-3-fluoroaniline = 97.0 GC 367-22-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-fluoro-2-iodoaniline from 5-chloro-4-fluoro-2-nitroaniline

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 5-Chloro-4-fluoro-2-iodoaniline, a valuable halogenated aniline derivative used as a building block in the development of complex organic molecules and active pharmaceutical ingredients (APIs). The synthesis commences with the selective reduction of the nitro group in the starting material, 5-chloro-4-fluoro-2-nitroaniline, to yield the intermediate 5-chloro-4-fluoroaniline. This intermediate is subsequently converted to the final product via a Sandmeyer-type diazotization-iodination reaction. This document offers detailed, step-by-step protocols, mechanistic insights, safety considerations, and data presentation to support researchers and drug development professionals in the successful execution of this synthesis.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound. The presence of three distinct halogen atoms (Cl, F, I) at specific positions, along with an amino group, makes it a versatile precursor for introducing complex structural motifs, particularly through cross-coupling reactions where the iodo-substituent is highly reactive.[1] The synthesis from 5-chloro-4-fluoro-2-nitroaniline is a logical and efficient route, leveraging well-established and robust chemical transformations.

The overall synthetic strategy is bifurcated into two primary stages:

-

Reduction of the Nitro Group: The initial step involves the chemoselective reduction of the nitro moiety (-NO₂) to a primary amine (-NH₂). This transformation must be conducted under conditions that preserve the integrity of the chloro and fluoro substituents on the aromatic ring.

-

Diazotization and Iodination: The resulting aniline intermediate is converted into a diazonium salt, which is a highly effective leaving group.[1] This unstable intermediate is then subjected to a nucleophilic substitution with an iodide ion source, a process often referred to as a Sandmeyer-type reaction, to yield the target 2-iodoaniline derivative.[2][3]

This guide will elaborate on the causality behind the selection of reagents and conditions, ensuring a reproducible and high-yielding process.

Overall Synthetic Workflow

The two-step transformation is visualized in the workflow diagram below.

Caption: Overall two-step synthesis pathway.

Step 1: Reduction of 5-Chloro-4-fluoro-2-nitroaniline

Rationale for Method Selection

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. While various methods exist, such as catalytic hydrogenation (e.g., H₂/Pd-C) or the use of reducing agents like iron in acidic media (Fe/HCl), the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is often preferred for laboratory-scale synthesis of substituted anilines. This method is highly effective and generally avoids side reactions, such as dehalogenation, which can be a concern with catalytic hydrogenation under harsh conditions. The reaction proceeds readily at elevated temperatures and the work-up is straightforward.

Reaction Mechanism: SnCl₂ Reduction

The reduction of the nitro group by tin(II) chloride is a complex process involving a series of single-electron transfers. The tin(II) acts as the reducing agent, becoming oxidized to tin(IV). The overall stoichiometry involves three equivalents of SnCl₂ for each nitro group. The acidic medium is crucial for protonating the oxygen atoms of the nitro group, facilitating their removal as water.

Caption: Simplified mechanism of nitro reduction by SnCl₂.

Experimental Protocol: Reduction

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |

|---|---|---|---|

| 5-Chloro-4-fluoro-2-nitroaniline | 190.56 | 10.0 g | 1.0 |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 37.9 g | 3.2 |

| Concentrated Hydrochloric Acid (HCl, ~37%) | 36.46 | ~100 mL | - |

| Ethanol (EtOH) | 46.07 | 150 mL | - |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-4-fluoro-2-nitroaniline (10.0 g, 52.5 mmol) and ethanol (150 mL).

-

Stir the mixture to form a suspension. To this, add tin(II) chloride dihydrate (37.9 g, 168 mmol).

-

Slowly add concentrated hydrochloric acid (100 mL) to the mixture. The addition may be exothermic.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and then further in an ice bath.

-

Slowly and carefully neutralize the acidic mixture by the dropwise addition of a cold 50% (w/v) aqueous sodium hydroxide solution. This is a highly exothermic process. The goal is to precipitate tin salts while making the solution strongly basic (pH > 10). A thick, white precipitate of tin hydroxides will form.

-

Filter the slurry through a pad of celite to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

-

Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-chloro-4-fluoroaniline as a solid. This intermediate is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.

Step 2: Diazotization and Iodination (Sandmeyer-Type Reaction)

Rationale and Mechanistic Insights

The conversion of the synthesized 5-chloro-4-fluoroaniline to the target iodo-compound is achieved via the formation of an arenediazonium salt. This reaction is a cornerstone of synthetic organic chemistry for introducing a wide range of functionalities onto an aromatic ring.[1]

Diazotization: The primary aromatic amine reacts with nitrous acid (HNO₂) at low temperatures (0-5 °C).[1] Nitrous acid is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing, which would lead to side products and reduced yield.[1]

Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the diazonium group (-N₂⁺), which is an excellent leaving group due to the formation of highly stable dinitrogen gas (N₂).[1] Unlike Sandmeyer reactions for chlorination or bromination, the iodination step does not typically require a copper(I) catalyst.[4]

Caption: Mechanism of diazotization and iodination.

Experimental Protocol: Diazotization-Iodination

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (based on 100% yield from Step 1) | Molar Eq. |

|---|---|---|---|

| 5-Chloro-4-fluoroaniline | 161.57 | 8.48 g | 1.0 |

| Concentrated Sulfuric Acid (H₂SO₄, ~98%) | 98.08 | 15 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.8 g | 1.05 |

| Potassium Iodide (KI) | 166.00 | 9.6 g | 1.1 |

| Water (Deionized) | 18.02 | As needed | - |

| Diethyl Ether or EtOAc | - | As needed | - |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure

-

Preparation of Aniline Salt: In a 250 mL flask, carefully add the crude 5-chloro-4-fluoroaniline (8.48 g, 52.5 mmol) to a mixture of water (50 mL) and concentrated sulfuric acid (15 mL). Stir the mixture and cool it to 0-5 °C in an ice-salt bath.

-

Diazotization: In a separate beaker, dissolve sodium nitrite (3.8 g, 55.1 mmol) in cold water (20 mL). Add this NaNO₂ solution dropwise to the cold aniline salt solution over 30 minutes, ensuring the temperature is strictly maintained below 5 °C. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 20 minutes. The formation of the diazonium salt is complete. (Optional: A positive test on starch-iodide paper, which turns blue-black, indicates a slight excess of nitrous acid and confirms the reaction's endpoint).

-

Iodination: In a separate 500 mL beaker, dissolve potassium iodide (9.6 g, 57.8 mmol) in water (50 mL). Slowly and carefully add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Once the addition is complete, allow the mixture to warm to room temperature and then gently heat it to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature. A dark solid or oil may separate.

-

Work-up and Purification: Add a 10% aqueous solution of sodium thiosulfate dropwise until the dark color of excess iodine disappears.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

Safety and Handling

-

Nitro Compounds: 5-chloro-4-fluoro-2-nitroaniline is a toxic and potentially explosive compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Acids and Bases: Concentrated hydrochloric acid, sulfuric acid, and concentrated sodium hydroxide are highly corrosive. Handle them in a well-ventilated fume hood and wear appropriate PPE. The neutralization process is highly exothermic and must be done slowly with cooling.

-

Diazonium Salts: Arenediazonium salts are thermally unstable and can be explosive when isolated in a dry state.[1] It is imperative to keep them in solution at low temperatures (0-5 °C) at all times and use them immediately after preparation.[1]

-

General Precautions: All steps of this synthesis should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from its corresponding nitro-precursor is a reliable and efficient two-step process. The methodology relies on a classical tin(II) chloride reduction followed by a well-established diazotization-iodination sequence. By carefully controlling reaction parameters, particularly the temperature during the diazotization step, this valuable synthetic intermediate can be prepared in good yield. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize this and analogous polyhalogenated anilines.

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of Aryl Iodides from Arylhydrazines and Iodine. (2018). ACS Publications. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Reactivity of the aniline group in 5-Chloro-4-fluoro-2-iodoaniline

An In-Depth Technical Guide to the Reactivity of the Aniline Group in 5-Chloro-4-fluoro-2-iodoaniline

For correspondence: Dr. Gemini, Senior Application Scientist, Advanced Synthesis Division.

Abstract

This compound is a highly substituted aromatic amine that serves as a versatile building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. Its synthetic utility is dictated by the nuanced reactivity of its functional groups: the aniline moiety and three distinct halogen atoms. This technical guide provides an in-depth analysis of the reactivity of the primary amino (-NH₂) group, focusing on how its nucleophilicity and basicity are modulated by the potent electronic effects of the chloro, fluoro, and iodo substituents. We will explore the causality behind experimental choices for key transformations such as N-acylation, N-alkylation, and diazotization, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: A Multifunctional Synthetic Scaffold

The compound this compound (CAS No. 852569-38-1) presents a unique chemical architecture.[1] The aniline core is decorated with three halogen atoms, each imparting distinct electronic and steric properties. The presence of these groups, particularly the reactive iodo-substituent, makes this molecule an invaluable intermediate for introducing molecular complexity via cross-coupling reactions.[2] However, the successful application of this scaffold often hinges on the selective manipulation of the aniline's amino group. Understanding the electronic landscape of the molecule is paramount to predicting and controlling the reactivity of this critical functional group.

The Electronic Landscape: Deactivation and Modulated Reactivity

The reactivity of an aniline's amino group is fundamentally tied to the availability of the nitrogen's lone pair of electrons.[3] In this compound, this electron pair is significantly less available compared to unsubstituted aniline due to the cumulative electron-withdrawing effects of the three halogen substituents.

Electronic Effects of Substituents:

| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Ring Electron Density |

| Iodo (-I) | Ortho (C2) | Weakly Withdrawing | Weakly Donating | Weakly Deactivating |

| Fluoro (-F) | Meta (C4) | Strongly Withdrawing | Weakly Donating | Strongly Deactivating |

| Chloro (-Cl) | Para (C5) | Strongly Withdrawing | Weakly Donating | Deactivating |

Note: The positions are relative to the amino group (C1).

All halogens exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, which pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom.[3][4] While they also possess a resonance-donating effect (+R) via their lone pairs, the inductive effect is dominant for halogens. The cumulative impact of three such substituents drastically reduces the electron density on the nitrogen, leading to two key consequences:

-

Decreased Basicity: The aniline is a significantly weaker base than aniline itself. The protonated form (anilinium ion) is more acidic.

-

Reduced Nucleophilicity: The nitrogen atom is a much weaker nucleophile, meaning it reacts more slowly with electrophiles.[3][5] Harsh reaction conditions may be required to drive reactions to completion.

The following diagram illustrates the interplay of these electronic forces.

Caption: Inductive vs. Resonance Effects on the Aniline Group.

Key Transformations of the Aniline Moiety

Despite its deactivation, the amino group remains a key handle for synthetic transformations. The choice of reagents and conditions must, however, compensate for its diminished reactivity.

N-Acylation and N-Sulfonylation

N-acylation is a fundamental reaction often employed to protect the amino group, reduce its activating effect during subsequent electrophilic aromatic substitutions, or to introduce amide functionalities as part of a larger molecular design. Given the low nucleophilicity of this compound, mild acylating agents may be ineffective.

Causality in Experimental Design:

-

Reagent Choice: Highly reactive acylating agents like acyl chlorides or anhydrides are required in place of less reactive esters.

-

Catalysis/Activation: The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) which acts as a nucleophilic catalyst (in the case of pyridine) and an acid scavenger to neutralize the HCl or carboxylic acid byproduct, driving the equilibrium towards the product.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to avoid competitive reactions with the acylating agent.

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.2 eq) dropwise via syringe over 10 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield N-(5-chloro-4-fluoro-2-iodophenyl)acetamide.

Caption: General workflow for the N-Acylation of the aniline.

Diazotization and Sandmeyer Reactions

The conversion of the aniline's amino group into a diazonium salt is one of its most powerful transformations, enabling its replacement with a wide variety of other functional groups (e.g., -OH, -CN, -X, -H).[6]

Causality in Experimental Design:

-

Acid Medium: The reaction requires a strong, non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid. The acid protonates the nitrous acid (formed in situ from sodium nitrite) to generate the highly electrophilic nitrosonium ion (NO⁺), which is the active diazotizing agent.[7]

-

Temperature Control: Diazonium salts are notoriously unstable and can decompose explosively at elevated temperatures. The reaction must be maintained at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium intermediate.[7]

-

Stoichiometry: Precise control over the stoichiometry of sodium nitrite is crucial to avoid side reactions and ensure complete conversion.

Once formed, the 5-chloro-4-fluoro-2-iodobenzenediazonium salt can be used immediately in subsequent reactions, such as the Sandmeyer reaction, to introduce other functionalities.

-

Suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes at 0-5 °C to form the diazonium salt solution.

-

In a separate flask, dissolve potassium iodide (3.0 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours, then heat gently (e.g., 50-60 °C) to ensure complete decomposition of the diazonium salt.

-

Cool the mixture, extract the product with an organic solvent (e.g., diethyl ether), and wash the organic layer with sodium thiosulfate solution to remove excess iodine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify to yield 1,2-diiodo-4-chloro-5-fluorobenzene.

Caption: Workflow for Diazotization and Sandmeyer Reaction.

Synergistic Reactivity: The Aniline in Multi-step Synthesis

A key strategic consideration is the interplay between the aniline group and the halogens. The iodine at the C2 position is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[2][8] The aniline's -NH₂ group, however, can interfere with these catalytic cycles through coordination to the metal center or by participating in side reactions like N-arylation.

Therefore, a common and highly effective strategy involves:

-

Protection: The aniline group is first protected, typically as an amide (e.g., acetamide) or carbamate. This temporarily removes the problematic N-H protons and modulates the group's electronic properties.

-

Cross-Coupling: The C-I bond is selectively functionalized via a cross-coupling reaction. The C-Cl bond is significantly less reactive under typical palladium catalysis conditions, allowing for high regioselectivity.[2]

-

Deprotection: The protecting group is removed from the nitrogen to regenerate the free aniline, which can then be used in subsequent synthetic steps if desired.

This protection-coupling-deprotection sequence allows chemists to leverage the reactivity of different sites on the molecule in a controlled and predictable manner.

Conclusion

The aniline group in this compound is characterized by significantly attenuated reactivity due to the potent, cumulative electron-withdrawing effects of its three halogen substituents. This reduced nucleophilicity and basicity necessitates the use of more forceful conditions or highly reactive reagents for transformations such as acylation and diazotization. However, by understanding and accounting for these electronic modulations, the amino group remains a versatile functional handle. Its strategic protection enables the highly selective functionalization of the C-I bond, making this compound a powerful and adaptable intermediate for the synthesis of complex, high-value molecules in the pharmaceutical and materials science sectors.

References

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

F. M. S. Moreira, et al. (2007). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Reddit r/OrganicChemistry. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. Retrieved from [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. Retrieved from [Link]

-

Semantic Scholar. (2000). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]

-

van der Wijst, T., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

ResearchGate. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 8: Nucleophilic Substitution answers. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Reactivity of 5-Chloro-2-Iodoaniline: A Chemist's Guide. Retrieved from [Link]

-

CyberLeninka. (2024). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. Retrieved from [Link]

-

NIST. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. Retrieved from [Link]

-

MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-iodoaniline. Retrieved from [Link]

-

MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]

-

AOBChem. (n.d.). 5-chloro-2-fluoro-4-iodoaniline. Retrieved from [Link]

-

ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from [Link]

- Google Patents. (2015). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.

-

NIH. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2008). 2-Chloro-4-iodoaniline. Retrieved from [Link]

Sources

- 1. This compound | 852569-38-1 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. One moment, please... [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]